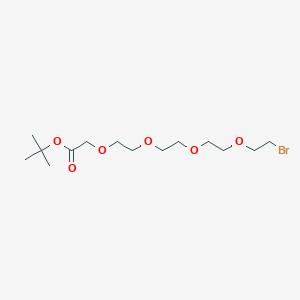

Bromo-PEG4-CH2CO2tBu

Vue d'ensemble

Description

Bromo-PEG4-CH2CO2tBu is a polyethylene glycol (PEG) derivative containing a bromide group and a t-butyl protected carboxyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The bromide group is a very good leaving group for nucleophilic substitution reactions, while the t-butyl protected carboxyl group can be deprotected under acidic conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The PEG spacer is typically introduced through a reaction with a PEGylated alcohol, followed by bromination and esterification reactions to introduce the bromide and t-butyl groups, respectively .

Industrial Production Methods

Industrial production of Bromo-PEG4-CH2CO2tBu involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes rigorous purification steps such as column chromatography and recrystallization to ensure the final product meets the required specifications .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine atom in Bromo-PEG4-CH2CO2tBu serves as an excellent leaving group, enabling nucleophilic substitution (SN2) reactions. This reactivity is critical for bioconjugation and material synthesis applications.

Key Observations :

- Thiol Reactions : Reacts efficiently with thiols (-SH) under mild conditions (pH 7–8, room temperature) to form stable thioether bonds .

- Amino Reactions : Amines (-NH2) displace the bromide at slightly elevated temperatures (25–40°C), forming secondary amines .

- Solvent Compatibility : Reactions proceed optimally in polar aprotic solvents (e.g., DMF, DMSO) due to enhanced solubility from the PEG chain .

Reaction Example :

Hydrolysis of the t-Butyl Ester

The t-butyl ester group undergoes acid-catalyzed hydrolysis to yield a carboxylic acid, enabling further functionalization:

Conditions :

- Acidic Hydrolysis : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C for 1–2 hours .

- Yield : >95% conversion to carboxylic acid .

Post-Hydrolysis Utility :

- The exposed -COOH group participates in carbodiimide-mediated couplings (e.g., EDC/NHS) for amide bond formation .

Cross-Coupling Reactions

The bromide can engage in metal-catalyzed cross-coupling reactions, though this application is less common:

| Reaction Type | Catalyst System | Outcome | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh3)4, K2CO3 | Limited success due to PEG steric effects | |

| Ullmann Coupling | CuI, 1,10-phenanthroline | Forms aryl ethers at high temperatures |

Stability and Competing Reactions

Hydrolytic Stability :

- The t-butyl ester resists hydrolysis in neutral/basic aqueous media but degrades slowly under prolonged acidic conditions (t1/2 = 48 hours at pH 5) .

- PEG chain oxidation can occur in the presence of strong oxidizers (e.g., H2O2), leading to chain cleavage .

Thermal Stability :

Comparative Reactivity of PEG-Bromo Derivatives

Data from structural analogs highlight the influence of PEG chain length on reactivity:

| Compound | PEG Units | Reaction Rate (k, M⁻¹s⁻¹) | Solubility (mg/mL, H2O) |

|---|---|---|---|

| Bromo-PEG1-CH2CO2tBu | 1 | 0.45 | 12.3 |

| Bromo-PEG2-CH2CO2tBu | 2 | 0.38 | 18.9 |

| This compound | 4 | 0.29 | 32.7 |

Longer PEG chains reduce electrophilicity at bromide but enhance solubility .

Applications De Recherche Scientifique

Bioconjugation and Drug Delivery

Overview

Bromo-PEG4-CH2CO2tBu is primarily utilized in bioconjugation processes, where it serves as a linker to attach drugs to targeting moieties such as antibodies or peptides. The bromo group allows for nucleophilic substitution reactions, making it an effective tool for conjugating biomolecules.

Case Study: Antibody-Drug Conjugates (ADCs)

In the development of antibody-drug conjugates, this compound has been used to create stable linkages between the antibody and cytotoxic drugs. The PEGylation enhances the solubility and circulation time of the ADCs in vivo, improving therapeutic efficacy while reducing systemic toxicity .

Table 1: Comparison of ADCs with Different Linkers

| Linker Type | Stability | Circulation Time | Efficacy | Toxicity Reduction |

|---|---|---|---|---|

| This compound | High | Prolonged | High | Significant |

| Traditional Linkers | Moderate | Shorter | Moderate | Less effective |

Nanotechnology

Overview

In nanotechnology, this compound is employed to modify nanoparticles for enhanced drug delivery systems. The PEG component improves the biocompatibility and solubility of nanoparticles, facilitating their use in biomedical applications.

Case Study: Targeted Nanoparticles

Research has demonstrated that nanoparticles modified with this compound can effectively deliver chemotherapeutic agents directly to tumor sites. This targeted approach minimizes off-target effects and enhances drug accumulation in cancer tissues .

Material Science

Overview

The compound is also utilized in the synthesis of new materials, particularly those requiring functional coatings or graft polymers. Its ability to form stable bonds with various substrates makes it suitable for creating advanced materials with specific properties.

Case Study: Functional Coatings

this compound has been used to develop functional coatings on surfaces that require biocompatibility and reduced protein adsorption. These coatings are particularly valuable in medical devices and implants .

Synthesis of PROTACs

Overview

this compound plays a crucial role in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are innovative therapeutic agents designed to target specific proteins for degradation.

Case Study: PROTAC Development

In a study focusing on PROTACs, this compound was utilized as a linker between ligands that bind to an E3 ubiquitin ligase and a target protein. This strategy allowed for selective degradation of disease-related proteins, showcasing the potential of this compound in targeted therapy .

Mécanisme D'action

The mechanism of action of Bromo-PEG4-CH2CO2tBu involves its ability to undergo nucleophilic substitution reactions, where the bromide group is replaced by a nucleophileThe t-butyl protected carboxyl group can be deprotected under acidic conditions to yield a free carboxyl group, which can further participate in various chemical reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Bromo-PEG2-CH2CO2tBu

- Bromo-PEG3-CH2CO2tBu

- Bromo-PEG5-CH2CO2tBu

- Hydroxy-PEG4-CH2CO2tBu

Uniqueness

Bromo-PEG4-CH2CO2tBu is unique due to its specific PEG chain length (PEG4), which provides an optimal balance between solubility and reactivity. The presence of both a bromide group and a t-butyl protected carboxyl group allows for versatile chemical modifications and applications in various fields .

Activité Biologique

Bromo-PEG4-CH2CO2tBu, also known as Bromo-PEG4-t-butyl ester, is a polyethylene glycol (PEG) derivative that has garnered attention in biomedical research due to its unique structural features and functional applications. This compound contains a bromide group, which serves as an excellent leaving group for nucleophilic substitution reactions, and a t-butyl protected carboxyl group that can be selectively deprotected under acidic conditions. This article delves into the biological activity of this compound, highlighting its applications in drug delivery systems, particularly in antibody-drug conjugates (ADCs), and other relevant studies.

| Property | Value |

|---|---|

| Molecular Formula | C15H29BrO6 |

| Molecular Weight | 385.29 g/mol |

| CAS Number | 564476-32-0 |

| Purity | ≥95% |

| Storage Conditions | -5°C, dry, avoid sunlight |

This compound is characterized by its hydrophilic PEG spacer, which enhances solubility in aqueous media, making it suitable for various biological applications .

The biological activity of this compound primarily revolves around its ability to facilitate bioconjugation. The bromide group allows for effective nucleophilic substitution reactions with amines or thiols present on biomolecules. This property is particularly advantageous in the synthesis of ADCs, where the linker must efficiently connect a therapeutic agent to an antibody without compromising the efficacy of either component .

Applications in Drug Delivery

This compound has been extensively studied for its role in the development of ADCs. ADCs are designed to deliver cytotoxic drugs directly to cancer cells, minimizing damage to healthy tissues. The use of PEG linkers like this compound provides several benefits:

- Enhanced Solubility : The PEG moiety increases the solubility of the conjugate in physiological environments.

- Reduced Immunogenicity : PEGylation helps in reducing the immunogenic response against therapeutic proteins.

- Controlled Release : The t-butyl protecting group can be cleaved under specific conditions, allowing for controlled release of the active drug at the target site .

Case Studies and Research Findings

Several studies have explored the efficacy and safety of this compound in various contexts:

- Antibody-Drug Conjugates : Research indicates that ADCs utilizing this compound as a linker exhibit improved therapeutic indices compared to traditional chemotherapeutics alone. For instance, studies have shown that these conjugates can selectively target tumor cells while sparing normal cells, leading to reduced side effects .

- Nucleophilic Substitution Reactions : A study demonstrated that this compound efficiently conjugated with various biomolecules through nucleophilic attack on the bromide moiety, confirming its utility in bioconjugation chemistry .

- In Vivo Studies : In vivo experiments have shown that compounds linked with this compound display prolonged circulation times and enhanced accumulation at tumor sites due to the EPR (Enhanced Permeability and Retention) effect, which is crucial for effective cancer therapy .

Propriétés

IUPAC Name |

tert-butyl 2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27BrO6/c1-14(2,3)21-13(16)12-20-11-10-19-9-8-18-7-6-17-5-4-15/h4-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PELYBQFWTCXTNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCOCCOCCOCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27BrO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.